molecular formula C13H24N2O3 B14997543 Tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate

Tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate

Cat. No.: B14997543
M. Wt: 256.34 g/mol
InChI Key: PXVYGLFSRZUWAX-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate is a chemical compound with significant importance in various fields of scientific research and industrial applications. It is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 4-methylcyclohexanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbazate: A precursor in the synthesis of tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate.

    4-methylcyclohexanone: Another precursor used in the synthesis.

    Tert-butyl hydrazinecarboxylate: A related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(4-methylcyclohexanecarbonyl)amino]carbamate

InChI

InChI=1S/C13H24N2O3/c1-9-5-7-10(8-6-9)11(16)14-15-12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)(H,15,17)

InChI Key

PXVYGLFSRZUWAX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NNC(=O)OC(C)(C)C

Origin of Product

United States

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